molecular formula C6H8N2O B7890216 2-isocyano-N-prop-2-enylacetamide

2-isocyano-N-prop-2-enylacetamide

Cat. No.: B7890216
M. Wt: 124.14 g/mol
InChI Key: IXZHSMYBUHNCSU-UHFFFAOYSA-N
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Description

2-Isocyano-N-prop-2-enylacetamide is a specialized organic compound featuring an isocyano (-NC) group at the 2-position of the acetamide backbone and an N-bound prop-2-enyl (allyl) group.

Properties

IUPAC Name

2-isocyano-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-3-4-8-6(9)5-7-2/h3H,1,4-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZHSMYBUHNCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isocyano-N-prop-2-enylacetamide can be achieved through several methods. One common approach involves the reaction of prop-2-enylamine with isocyanic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 2-isocyano-N-prop-2-enylacetamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-isocyano-N-prop-2-enylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-isocyano-N-prop-2-enylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-isocyano-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Functional Group and Structural Analysis

The table below summarizes key structural and synthetic aspects of 2-isocyano-N-prop-2-enylacetamide and related compounds:

Compound Name Molecular Formula Key Substituents Functional Groups Synthesis Yield (if available) Stability/Toxicity Notes
2-Iodo-N-(prop-2-yn-1-yl)acetamide C₅H₆INO Iodo, propargyl Amide, alkyne 5% Likely stable; iodine may pose handling risks
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, methylaminocarbonyl Amide, nitrile N/A Toxicological data unverified
2-Phenyl-N-propan-2-yl-acetamide C₁₁H₁₅NO Phenyl, isopropyl Amide, aromatic N/A Bulkier structure may reduce solubility
2-Cyano-N-(prop-2-yn-1-yl)acetamide C₆H₆N₂O Cyano, propargyl Amide, nitrile, alkyne N/A R&D use; reactivity via alkyne
2-Isocyano-N-prop-2-enylacetamide C₆H₈N₂O Isocyano, allyl Amide, isonitrile, alkene N/A (hypothetical) High reactivity; potential toxicity

Toxicity and Handling

  • The isocyano group is associated with acute toxicity (respiratory and dermal hazards), contrasting with the cyano group’s slower cyanide-release mechanism ().
  • The propargyl group () may introduce flammability risks due to alkyne reactivity, whereas the allyl group poses milder hazards .

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